molecular formula C19H23N3O6 B029225 (R)-Xanthoanthrafil CAS No. 247568-68-9

(R)-Xanthoanthrafil

Cat. No. B029225
M. Wt: 389.4 g/mol
InChI Key: ZISFCTXLAXIEMV-GFCCVEGCSA-N
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Description

(R)-Xanthoanthrafil is a naturally occurring compound that belongs to the anthraquinone family. It is found in the roots of the plant Rheum palmatum and has been extensively studied for its potential therapeutic applications in various diseases. In recent years, there has been growing interest in the synthesis, mechanism of action, and physiological effects of (R)-Xanthoanthrafil.

Scientific Research Applications

  • Potential Chemical Compound Progenitor : (R)-Xanthoanthrafil treatment has been suggested as a precursor to a new range of chemical compounds, potentially more useful than X-rays (Parke, 1946).

  • Pharmacological Applications :

    • Topical application of xanthorrhizol, a related compound, shows significant inhibition of acute inflammation and skin carcinogenesis in mice (Chung et al., 2007).
    • Extracts of Xanthoceras sorbifolia, containing similar compounds, have shown potential in ameliorating cognitive decline in Alzheimer's disease models (Li et al., 2016).
    • Xanthium strumarium extracts, which may contain related compounds, exhibit anti-allergic, anti-tumor, anti-inflammatory, and analgesic effects (Fan et al., 2019).
  • Dietary Supplement Component : (R)-Xanthoanthrafil has been identified as a phosphodiesterase-5 inhibitor in a dietary supplement promoted for sexual enhancement, with a content of about 31 mg per capsule (Kumasaka et al., 2008).

  • Bioimaging Applications : Silicon-substituted xanthene dyes, which may be structurally related to (R)-Xanthoanthrafil, have been used in in vivo tumor imaging, neuronal activity imaging, and super-resolution microscopy (Kushida et al., 2015).

  • Food Quality and Clinical Analysis : A nonenzymatic sensor for xanthine, potentially related to (R)-Xanthoanthrafil, based on carbon nanofibers, has been proposed for applications in food quality control and clinical analysis (Tang et al., 2011).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[[(2R)-1-hydroxypropan-2-yl]amino]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISFCTXLAXIEMV-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179477
Record name (R)-Xanthoanthrafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Xanthoanthrafil

CAS RN

247568-68-9
Record name FR 226807
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247568-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Xanthoanthrafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247568689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Xanthoanthrafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHOANTHRAFIL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAU22ZHP0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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